9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 405.458 g/mol. The compound is categorized under purine derivatives, which are known for their biological significance and therapeutic potential.
The synthesis of 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be approached through various methods. Common techniques include:
These methods have been explored in the context of structure-activity relationship studies to optimize the compound's efficacy and reduce toxicity in biological systems .
The molecular structure of 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be represented using various structural notations:
InChI=1S/C22H23N5O3/c1-24-19-18(20(28)27(22(24)29)13-10-16-7-3-2-4-8-16)26-12-6-11-25(21(26)23-19)15-17-9-5-14-30-17/h2-5,7-9,14H,6,10-13,15H2,1H3
This notation provides a unique identifier that encodes the compound's structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 405.458 g/mol |
IUPAC Name | 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CO5 |
The compound participates in various chemical reactions typical of purine derivatives. Notably:
These reactions are essential for evaluating the compound's potential as an inhibitor or modulator in biochemical pathways .
The mechanism of action for 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves:
Data from structure–activity relationship studies indicate that modifications to the compound can significantly impact its binding affinity and inhibitory potency against specific targets .
The physical and chemical properties of 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:
Property | Value |
---|---|
Appearance | Solid (crystalline) |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Moderate; reacts with strong nucleophiles |
These properties are critical for determining the compound's usability in laboratory settings and potential therapeutic applications.
The applications of 9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione span several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4